molecular formula C4H8N2O3 B12554089 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one CAS No. 143411-91-0

4,6-Dihydroxytetrahydropyrimidin-2(1H)-one

Cat. No.: B12554089
CAS No.: 143411-91-0
M. Wt: 132.12 g/mol
InChI Key: JUYVDODMKDMJGT-UHFFFAOYSA-N
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Description

4,6-Dihydroxytetrahydropyrimidin-2(1H)-one is a heterocyclic organic compound with the molecular formula C4H6N2O3 It is a derivative of pyrimidine, characterized by the presence of hydroxyl groups at the 4 and 6 positions and a keto group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with β-ketoesters in the presence of a base, leading to the formation of the pyrimidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different applications.

Scientific Research Applications

4,6-Dihydroxytetrahydropyrimidin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2,4-Dihydroxypyrimidine: Similar structure but lacks the hydroxyl group at the 6 position.

    4,6-Diaminopyrimidine: Contains amino groups instead of hydroxyl groups at the 4 and 6 positions.

    2-Thiouracil: Contains a sulfur atom at the 2 position instead of an oxygen atom.

Uniqueness: 4,6-Dihydroxytetrahydropyrimidin-2(1H)-one is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

143411-91-0

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

IUPAC Name

4,6-dihydroxy-1,3-diazinan-2-one

InChI

InChI=1S/C4H8N2O3/c7-2-1-3(8)6-4(9)5-2/h2-3,7-8H,1H2,(H2,5,6,9)

InChI Key

JUYVDODMKDMJGT-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)NC1O)O

Origin of Product

United States

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